3-Propylaniline

Catalog No.
S1905060
CAS No.
2524-81-4
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propylaniline

CAS Number

2524-81-4

Product Name

3-Propylaniline

IUPAC Name

3-propylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3

InChI Key

IPWGAPCYYMTTLT-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC=C1)N

Canonical SMILES

CCCC1=CC(=CC=C1)N

3-Propylaniline, also known as 3-amino-1-propylbenzene, is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzene ring that is substituted with both an amino group and a propyl group. The compound has significant relevance in organic chemistry due to its unique structure and properties, which allow it to participate in various

Typical of anilines. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in electrophilic aromatic substitution reactions.
  • Reduction Reactions: 3-Propylaniline can be synthesized from 3-nitroaniline through reduction processes involving metals such as zinc in acidic media .
  • Hydrodenitrogenation: It has been identified as an intermediate in hydrodenitrogenation processes, which are crucial for nitrogen removal in organic compounds.

Several methods exist for synthesizing 3-propylaniline:

  • Reduction of Nitro Compounds: One common method involves the reduction of 3-nitrobenzaldehyde using zinc and hydrochloric acid to yield 3-propylaniline .
  • Alkylation of Anilines: Another approach includes the alkylation of aniline derivatives with propyl halides under basic conditions.
  • Phosphonium Salt Method: A more complex synthesis involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and potassium t-butoxide in anhydrous dichloromethane.

3-Propylaniline has various applications across different fields:

  • Chemical Intermediate: It serves as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Material Science: The compound is used in the modification of silica particles for enhanced hydrophobicity and improved mechanical properties in rubber composites .
  • Research

Research indicates that 3-propylaniline interacts with various biological systems through its amino group. Studies have shown that anilines can undergo nucleophilic substitutions or reductions that influence their biological activity. Additionally, investigations into related compounds have highlighted potential mutagenic effects, necessitating further studies on safety and environmental impact .

Several compounds share structural similarities with 3-propylaniline. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-PropylanilineAnilineExhibits different mutagenic properties compared to 3-propylaniline.
4-PropylanilineAnilineKnown for its role as a precursor in various chemical syntheses.
PropylamineAliphatic AmineLacks aromatic character but shares similar reactivity due to the amino group .

These compounds are unique due to their distinct positions of substitution on the benzene ring or differences in functional groups, which significantly influence their chemical behavior and biological activity.

XLogP3

2.4

Wikipedia

3-propylaniline

Dates

Modify: 2023-08-16

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